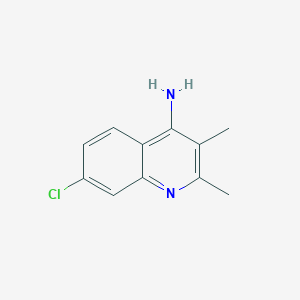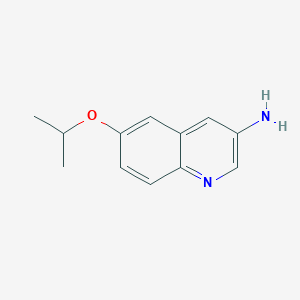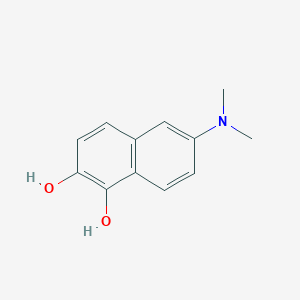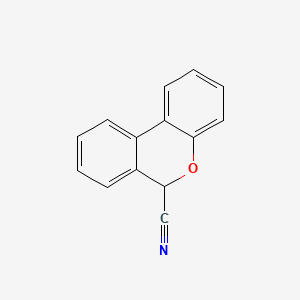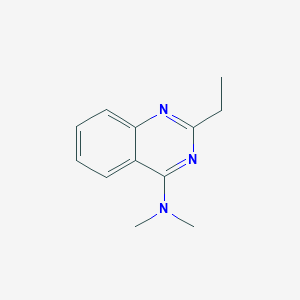
4-Phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylquinazoline is a heterocyclic aromatic organic compound that consists of a quinazoline core with a phenyl group attached at the fourth position. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylquinazoline can be synthesized through various methods. One efficient method involves the reaction of 2-aminobenzophenone with formamide under acidic conditions to form the quinazoline ring. Another method includes the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride. Additionally, aryne chemistry has been employed to synthesize this compound derivatives, where arynes are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating cancer, cardiac fibrosis, and other diseases
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-phenylquinazoline involves its interaction with molecular targets such as BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, influencing gene expression. This compound derivatives inhibit BRD4 by binding to its bromodomains, thereby preventing the interaction with acetylated histones. This inhibition leads to the downregulation of BRD4 target genes, such as c-MYC, and the suppression of signaling pathways like TGF-β1/Smad2/3 .
Comparación Con Compuestos Similares
Quinazoline: The parent compound, lacking the phenyl group.
4-Phenoxyquinazoline: A derivative with a phenoxy group instead of a phenyl group.
2-Phenylquinazoline: A positional isomer with the phenyl group at the second position.
Uniqueness: 4-Phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BRD4 with high specificity and low cytotoxicity makes it a promising lead compound for therapeutic development .
Propiedades
Número CAS |
17629-01-5 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-phenylquinazoline |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H |
Clave InChI |
VEFDQCSIVBIYFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


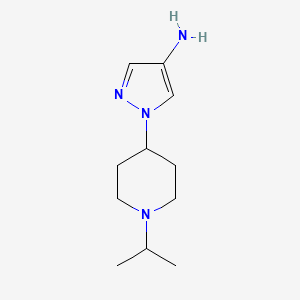

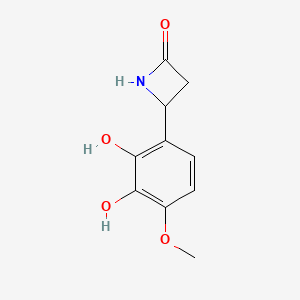


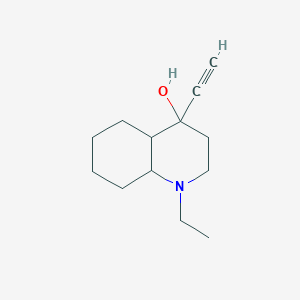

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
